GSK-J1SodiumSalt

Descripción general

Descripción

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . It plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . It is inactive against a panel of additional JMJ family demethylases, including several variants of JMJD2 and JMJD1 .

Molecular Structure Analysis

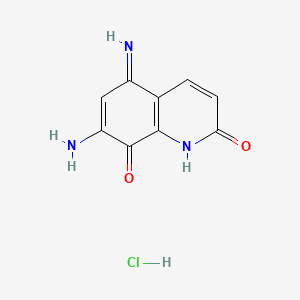

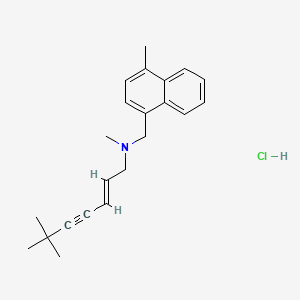

The molecular formula of GSK-J1 Sodium Salt is C22H22N5O2 • Na . The InChI code is InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 . The SMILES representation is [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] .Physical And Chemical Properties Analysis

The molecular weight of GSK-J1 Sodium Salt is 411.4 . It is a crystalline solid . Its solubility in DMSO is slightly soluble . The λmax is 253 nm .Aplicaciones Científicas De Investigación

Epigenetic Regulation in Cell Differentiation and Development

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX, which are involved in the regulation of gene expression during cell differentiation and development . By modulating the methylation status of histone proteins, GSK-J1 can influence the transcriptional pathways that determine cell fate, making it a valuable tool for studying stem cell biology and developmental processes.

Modulation of Inflammatory Response

The compound plays a significant role in the transcriptional control of the inflammatory response . Its ability to inhibit JMJD3, a key player in the inflammatory gene expression, positions GSK-J1 as a potential therapeutic agent for controlling inflammation-related diseases and conditions.

Cancer Research

GSK-J1’s impact on epigenetic markers associated with cancer progression makes it an important molecule in oncology research . It offers a pathway to explore new cancer treatments by targeting the epigenetic modifications that contribute to tumor growth and metastasis.

Neurobiology and Central Nervous System Disorders

In neurobiology, GSK-J1 has been shown to affect the differentiation of specific neuronal subtypes in the developing rat retina . This highlights its potential application in therapeutic strategies for abnormal development and diseases of the central nervous system, including neurodegenerative disorders.

Control of Histone Methylation Status

GSK-J1 serves as a pharmacological blocker that can control histone methylation status, which is pivotal in regulating gene expression during central nervous system development . This application is crucial for understanding and potentially manipulating the epigenetic landscape in neurological research.

Influence on Cell Proliferation and Apoptosis

The compound has been observed to simultaneously increase the number of proliferative and apoptotic cells in the retina, indicating its influence on cell turnover and survival . This dual effect can be leveraged in studies aimed at understanding the balance between cell growth and death in various biological contexts.

Impact on Neuronal Maturation and Specific Cell Determination

GSK-J1’s ability to induce specific changes in neuronal maturation and cell determination provides a unique avenue for exploring cell fate decisions in the nervous system . This could be particularly relevant for regenerative medicine and the development of treatments for spinal cord injuries or neurodevelopmental disorders.

Potential Therapeutic Applications

The research on GSK-J1 Sodium Salt opens up possibilities for its use in therapeutic interventions targeting epigenetic dysregulation. Its specificity and potency make it a promising candidate for drug development efforts aimed at diseases where histone demethylation plays a critical role .

Mecanismo De Acción

Target of Action

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer .

Mode of Action

GSK-J1 Sodium Salt interacts with its targets, JMJD3 and UTX, by binding to them in a selective and specific manner . This interaction inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark .

Biochemical Pathways

The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt affects the histone demethylation pathway. This results in the accumulation of H3K27me3, which can lead to the repression of gene transcription . The affected genes are involved in various biological processes, including cell differentiation, development, and the inflammatory response .

Pharmacokinetics

It is known that the highly polar carboxylate group of gsk-j1 restricts its cellular permeability . This suggests that the compound’s bioavailability may be limited, and its distribution, metabolism, and excretion could be influenced by this property.

Result of Action

The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt leads to an increase in H3K27me3 levels, resulting in the repression of gene transcription . This can affect various cellular processes, including cell differentiation and the inflammatory response . For instance, GSK-J1 has been shown to inhibit the production of TNF-α in primary macrophages .

Safety and Hazards

GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

Propiedades

IUPAC Name |

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIROFAAPRKDPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)